(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol
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Overview
Description
The compound “(2R,3R,4S,Z)-2-(6-Amino-9H-purin-9-yl)-5-(chloromethylene)tetrahydrofuran-3,4-diol” is a complex molecule with an intriguing structure. Let’s break it down:
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Chirality: : The compound contains three stereocenters (2R, 3R, and 4S), making it chiral. Chirality plays a crucial role in its interactions with biological systems.
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Functional Groups
Purine Base: The purine base (6-Amino-9H-purin-9-yl) is a key component. Purines are essential for DNA, RNA, and ATP.
Chloromethylene Group: The chloromethylene group (C=Cl) adds reactivity and specificity.
Preparation Methods
Synthetic Routes:
Chemical Synthesis: The compound can be synthesized through multi-step organic synthesis. One approach involves coupling a purine derivative with a chloromethylene-containing sugar precursor.
Enzymatic Synthesis: Enzymes can catalyze the formation of specific bonds, allowing for more selective synthesis.
Reaction Conditions:
Protecting Groups: To control regioselectivity during glycosylation, protecting groups are used.
Stereochemistry Control: Chiral reagents and catalysts ensure the desired stereochemistry.
Industrial Production:
- Large-scale production typically involves optimized synthetic routes, efficient purification, and quality control.
Chemical Reactions Analysis
Reactions:
Glycosylation: Formation of the glycosidic bond between the purine base and the sugar moiety.
Substitution: Chlorine can be substituted with other functional groups.
Redox Reactions: Oxidation or reduction of specific functional groups.
Common Reagents:
Nucleophiles: Alcohols, amines, or other nucleophiles for glycosylation.
Halogenating Agents: For chlorination.
Oxidizing/Reducing Agents: To modify functional groups.
Major Products:
Glycoside: The compound forms a glycosidic bond between the purine base and the sugar, yielding a nucleoside.
Modified Derivatives: Substituted or oxidized forms.
Scientific Research Applications
Antiviral Agents: Purine analogs have antiviral activity.
Nucleoside Analog Chemotherapy: Used against cancer.
Enzyme Inhibitors: Targeting specific enzymes involved in nucleotide metabolism.
Molecular Probes: Fluorescently labeled derivatives for cellular imaging.
Mechanism of Action
Inhibition: The compound may inhibit viral polymerases or cellular enzymes.
DNA/RNA Incorporation: It can be incorporated into nucleic acids, disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C10H10ClN5O3 |
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Molecular Weight |
283.67 g/mol |
IUPAC Name |
(2R,3R,4S,5Z)-2-(6-aminopurin-9-yl)-5-(chloromethylidene)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h1-3,6-7,10,17-18H,(H2,12,13,14)/b4-1-/t6-,7-,10-/m1/s1 |
InChI Key |
CHJNOSMDBFGGQH-QCUWZOMOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H](/C(=C/Cl)/O3)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(=CCl)O3)O)O)N |
Origin of Product |
United States |
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